molecular formula C11H19N3O2 B13548068 2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid

Cat. No.: B13548068
M. Wt: 225.29 g/mol
InChI Key: VJUNNIKUXAQVAG-UHFFFAOYSA-N
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Description

2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, a methylamino group, and a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Pentanoic Acid Chain: The pentanoic acid chain can be attached through a condensation reaction with an appropriate carboxylic acid derivative.

    Formation of the Methylamino Group: The methylamino group can be introduced through reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the additional methyl group on the pyrazole ring.

    5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid: Lacks the methyl group on the pentanoic acid chain.

Uniqueness

2-Methyl-5-(4-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanoic acid is unique due to the presence of both a methyl group on the pyrazole ring and a methylamino group on the pentanoic acid chain. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-methyl-2-(methylamino)-5-(4-methylpyrazol-1-yl)pentanoic acid

InChI

InChI=1S/C11H19N3O2/c1-9-7-13-14(8-9)6-4-5-11(2,12-3)10(15)16/h7-8,12H,4-6H2,1-3H3,(H,15,16)

InChI Key

VJUNNIKUXAQVAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCC(C)(C(=O)O)NC

Origin of Product

United States

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